molecular formula C9H13F2N3O B12977306 3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine

3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine

Cat. No.: B12977306
M. Wt: 217.22 g/mol
InChI Key: ALHFBCTVMFNVMN-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a difluoromethoxy group and a pyrazolyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative, which undergoes substitution reactions to introduce the difluoromethoxy and pyrazolyl groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Industrial methods may also include purification steps such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and pyrazolyl groups may enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)pyridine
  • 3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)benzene

Uniqueness

Compared to similar compounds, 3-(Difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine offers unique structural features that may result in different reactivity and biological activity. The presence of the piperidine ring, in particular, can influence its pharmacokinetic properties and interaction with biological targets.

Properties

Molecular Formula

C9H13F2N3O

Molecular Weight

217.22 g/mol

IUPAC Name

3-(difluoromethoxy)-5-(1H-pyrazol-4-yl)piperidine

InChI

InChI=1S/C9H13F2N3O/c10-9(11)15-8-1-6(2-12-5-8)7-3-13-14-4-7/h3-4,6,8-9,12H,1-2,5H2,(H,13,14)

InChI Key

ALHFBCTVMFNVMN-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1OC(F)F)C2=CNN=C2

Origin of Product

United States

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